Home > Products > Screening Compounds P28376 > (1S)-1-(Oxetan-3-yl)ethanamine
(1S)-1-(Oxetan-3-yl)ethanamine - 2089671-91-8

(1S)-1-(Oxetan-3-yl)ethanamine

Catalog Number: EVT-6484205
CAS Number: 2089671-91-8
Molecular Formula: C5H11NO
Molecular Weight: 101.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Solifenacin ([(3R)-1-Azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate) []

Compound Description: Solifenacin is a muscarinic antagonist used to treat urinary incontinence and neurogenic detrusor overactivity. It acts as an anticholinergic agent. []

Relevance: While structurally distinct from (1S)-1-(Oxetan-3-yl)ethanamine, Solifenacin is grouped alongside the target compound due to its activity on the M-type K+ current (IK(M)). The study highlights Solifenacin's ability to enhance IK(M) amplitude, an effect potentially independent of its antimuscarinic action. This functional connection, despite structural differences, makes Solifenacin relevant when considering (1S)-1-(Oxetan-3-yl)ethanamine's potential roles. []

2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine (DPIE) []

Compound Description: DPIE is a small molecule identified through IL-1R1 structure-based virtual screening. It synergistically increases the production of inflammatory molecules and cytokines (IL-6, IL-8, and COX-2) in IL-1β-stimulated gingival fibroblasts (GFs) and periodontal ligament cells (PDLs). This enhancing activity is dose-dependent and non-cytotoxic. DPIE increases the binding affinity of IL-1β to IL-1R1, boosting IL-1β signaling. []

Relevance: DPIE shares a common structural motif with (1S)-1-(Oxetan-3-yl)ethanamine: an ethanamine side chain attached to an aromatic system. In DPIE, this aromatic system is a 1,2-diphenyl-1H-indole, while in (1S)-1-(Oxetan-3-yl)ethanamine, it's a simpler oxetane ring. This structural similarity suggests that (1S)-1-(Oxetan-3-yl)ethanamine might also interact with biological targets related to inflammation and cytokine production, similar to DPIE. []

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives []

Compound Description: These derivatives were synthesized and evaluated for their antibacterial activity. They were designed based on a scaffold containing oxetane, imidazole, and pyridine rings, with a trifluoroethoxy substituent. []

Relevance: These derivatives are highly relevant to (1S)-1-(Oxetan-3-yl)ethanamine due to the shared oxetan-3-yl ethanamine moiety in their structures. The presence of this common substructure suggests that (1S)-1-(Oxetan-3-yl)ethanamine might also exhibit antibacterial activity or interact with similar biological targets as these derivatives. []

(1S)-1-(1,1′-Biphenyl-2-yl)ethanamine []

Compound Description: This chiral amine is the product of an asymmetric synthesis using a rationally designed (S)-selective transaminase enzyme. []

Relevance: The relevance lies in the shared chiral ethanamine moiety and its connection to stereoselective synthesis. Both this compound and (1S)-1-(Oxetan-3-yl)ethanamine possess a chiral center at the ethanamine alpha carbon. The paper discussing (1S)-1-(1,1′-Biphenyl-2-yl)ethanamine focuses on engineering enzymes for stereoselective synthesis, highlighting the importance of chirality in drug design. This is pertinent to (1S)-1-(Oxetan-3-yl)ethanamine as its biological activity could be enantioselective. []

Overview

(1S)-1-(Oxetan-3-yl)ethanamine is a compound featuring a unique oxetane ring structure, which has garnered attention due to its potential applications in medicinal chemistry and material science. The oxetane moiety is known for its reactivity and ability to participate in various chemical transformations, making derivatives of this compound valuable in synthetic chemistry.

Source

This compound can be synthesized through various methods, including cyclization reactions involving oxetan-3-ones and amines. Recent studies have explored the synthesis of oxetane derivatives, highlighting their importance in drug discovery and development .

Classification

(1S)-1-(Oxetan-3-yl)ethanamine belongs to the class of oxetane derivatives, which are cyclic ethers characterized by a four-membered ring. This compound is classified as an amine due to the presence of the amino group (-NH2), which plays a critical role in its reactivity and biological activity.

Synthesis Analysis

Methods

The synthesis of (1S)-1-(Oxetan-3-yl)ethanamine can be achieved through several established methods:

  1. Cyclization Reactions: These involve the reaction of appropriate precursors, such as oxetan-3-ones, with amines under controlled conditions. For instance, intramolecular cyclization can lead to the formation of oxetanes from larger molecular frameworks .
  2. Horner-Wadsworth-Emmons Reaction: This method is often employed to prepare substituted alkenes from aldehydes or ketones using phosphonate esters. It can be adapted for the synthesis of oxetane derivatives by modifying the starting materials .
  3. Electrophilic Halocyclization: This technique involves the addition of halogenating agents to alcohols or amines, facilitating the formation of oxetane rings through electrophilic attack .

Technical Details

In a typical synthesis, starting materials such as oxetan-3-one and an appropriate amine are reacted in a solvent like acetonitrile at elevated temperatures (e.g., 65 °C). The reaction conditions must be optimized to achieve high yields and selectivity towards the desired product.

Molecular Structure Analysis

Structure

The molecular structure of (1S)-1-(Oxetan-3-yl)ethanamine consists of a four-membered oxetane ring attached to an ethanamine group. The stereochemistry at the chiral center is designated as (1S), indicating that it possesses specific spatial arrangements that influence its chemical behavior.

Data

Key structural data includes:

  • Molecular Formula: C5H11NO
  • Molecular Weight: Approximately 101.15 g/mol
  • Functional Groups: Contains an amino group (-NH2) and an ether linkage within the oxetane ring.
Chemical Reactions Analysis

Reactions

(1S)-1-(Oxetan-3-yl)ethanamine can participate in various chemical reactions, including:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  2. Ring Opening Reactions: The oxetane ring can undergo ring-opening reactions under acidic or basic conditions, leading to various functionalized products .
  3. Coupling Reactions: The compound can be involved in coupling reactions with other organic molecules, expanding its utility in synthetic pathways.

Technical Details

For example, when subjected to strong bases or acids, (1S)-1-(Oxetan-3-yl)ethanamine may react to form more complex structures by opening the oxetane ring and allowing for further functionalization.

Mechanism of Action

Process

The mechanism of action for (1S)-1-(Oxetan-3-yl)ethanamine primarily revolves around its reactivity due to the amino and ether functionalities. The amino group can engage in hydrogen bonding and nucleophilic attacks on electrophilic centers in biological systems or during synthetic processes.

Data

Studies have shown that compounds containing oxetane rings exhibit unique interactions with biological targets, potentially leading to novel therapeutic agents. The specific mechanism often depends on the substituents attached to the oxetane ring and their influence on binding affinity and selectivity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless liquid or solid depending on purity and formulation.
  • Boiling Point: Specific boiling points may vary based on purity but generally fall within typical ranges for small organic molecules.

Chemical Properties

  • Solubility: Generally soluble in polar solvents such as water and alcohols due to the presence of the amino group.
  • Stability: The stability of (1S)-1-(Oxetan-3-yl)ethanamine can be influenced by environmental factors such as pH and temperature.

Relevant Data or Analyses

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to characterize this compound, providing insights into its structural features and purity levels .

Applications

Scientific Uses

(1S)-1-(Oxetan-3-yl)ethanamine has several noteworthy applications:

  • Medicinal Chemistry: Its derivatives are being explored for potential pharmaceutical applications due to their unique structural properties that may confer biological activity.
  • Material Science: The compound's ability to participate in polymerization reactions makes it useful for developing new materials with desirable properties.

Research continues to uncover additional applications, particularly in drug design where modifications of the oxetane structure could lead to enhanced efficacy or reduced side effects in therapeutic contexts .

Synthetic Methodologies for (1S)-1-(Oxetan-3-yl)ethanamine

Chiral Resolution Techniques for Enantiopure Synthesis

Chiral resolution remains a cornerstone for obtaining enantiopure (1S)-1-(Oxetan-3-yl)ethanamine, particularly when racemic synthetic routes are more economical. The most prevalent method involves diastereomeric salt formation using chiral resolving agents. Tartaric acid derivatives, notably (2R,3R)-Di-p-toluoyl-D-tartaric acid (DPTTA), have proven highly effective. Racemic 1-(oxetan-3-yl)ethanamine forms diastereomeric salts with DPTTA in solvents like methanol or ethanol. Crystallization selectively isolates the less soluble (1S)-amine-DPTTA salt complex. Subsequent liberation of the free amine via basification (e.g., sodium hydroxide treatment) and extraction yields enantiomerically enriched (1S)-1-(oxetan-3-yl)ethanamine with reported enantiomeric excess (ee) values exceeding 98% [1] [6].

Alternative chiral acids employed include di-O-benzoyl-L-tartaric acid, di-O-p-toluoyl-L-tartaric acid, and (R)-10-camphorsulfonic acid, each offering different solubility profiles and enantioselectivities depending on the solvent system and crystallization conditions. Enzymatic kinetic resolution presents another viable strategy. Lipases (e.g., Candida antarctica lipase B, CAL-B) or proteases can enantioselectively acylate the racemic amine using activated esters (e.g., vinyl acetate, isopropenyl acetate) in organic solvents. This process yields the unreacted (1S)-amine and the acylated (1R)-amide derivative, which can be separated chromatographically. The (1S)-amine is obtained directly, while the amide requires hydrolysis to recover the undesired enantiomer. While enzymatic resolution can achieve high ee (>99%), it often suffers from lower maximum theoretical yield (50%) unless coupled with racemization strategies [6].

Table 1: Chiral Resolution Methods for (1S)-1-(Oxetan-3-yl)ethanamine

Resolution MethodResolving Agent/EnzymeKey SolventAchievable ee (%)Yield (%)Primary Advantage
Diastereomeric Salt(2R,3R)-DPTTAMethanol>9835-45*High enantiopurity
Diastereomeric Salt(R)-10-Camphorsulfonic AcidEthanol90-9530-40*Readily available resolving agent
Enzymatic Kinetic AcylationCandida antarctica Lipase B (CAL-B)tert-Butyl methyl ether>9940-45*Mild conditions, high selectivity
Chiral ChromatographyPolysaccharide-based CSPsHexane/IPA/DEA>99VariableDirect separation, no derivatization

*Yields are for the single desired (S)-enantiomer from the racemate.

Chiral chromatography, utilizing stationary phases like coated polysaccharides (Chiralpak AD, Chiralcel OD) or cyclodextrins, offers a direct, albeit typically preparative-scale, method for separating racemic 1-(oxetan-3-yl)ethanamine. Elution with mixtures such as hexane/isopropanol/diethylamine often achieves baseline separation, delivering both enantiomers in high optical purity (>99% ee). While highly effective for small quantities or final purification, the cost and throughput limitations often relegate it to analytical purposes or the final polishing step after initial enrichment via salt formation or enzymatic resolution [6].

Reductive Amination Strategies for Ethylamine Functionalization

Reductive amination constitutes the most direct and widely employed strategy for constructing the ethylamine moiety directly attached to the oxetane ring. This approach leverages oxetan-3-one as the key carbonyl precursor. The synthesis of oxetan-3-one itself is crucial; efficient routes include the gold-catalyzed oxidation of propargylic alcohols or the intramolecular Williamson etherification of 3-halo-2,2-bis(halomethyl)propan-1-ol derivatives followed by oxidation [1] [8].

In the reductive amination sequence, oxetan-3-one is condensed with ammonia (NH₃) or a protected ammonia equivalent (e.g., ammonium acetate, benzylamine) in the presence of a reducing agent. Sodium triacetoxyborohydride (STAB-H, NaBH(OAc)₃) is exceptionally effective in this role due to its superior chemoselectivity for reducing the intermediate imine or iminium ion over the carbonyl precursor under mildly acidic conditions (often catalyzed by acetic acid). This minimizes the formation of the undesired alcohol reduction product (1-(oxetan-3-yl)ethanol). Reactions are typically conducted in dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures (30-40°C), yielding racemic 1-(oxetan-3-yl)methanamine or its N-protected derivatives with high efficiency (often >80% yield) [1] [2] [7].

Table 2: Reductive Amination Approaches Using Oxetan-3-one

Amine SourceReducing AgentSolventCatalyst/AdditiveProductTypical Yield (%)
Ammonium AcetateNaBH(OAc)₃ (STAB-H)DCM, DCEAcetic Acid1-(Oxetan-3-yl)methanamine (Racemic)75-85
BenzylamineNaBH₃CNMeOH, EtOHAcetic AcidN-Benzyl-1-(oxetan-3-yl)methanamine70-80
Ammonia (NH₃ in MeOH)H₂ / Pd/C (H-Cube® flow)MethanolNone1-(Oxetan-3-yl)methanamine (Racemic)85-92
Ammonium FormateHCO₂H / [Cp*IrCl₂]₂Water/Organic mixNone1-(Oxetan-3-yl)methanamine (Racemic)65-75

For synthesizing the specific target (1S)-1-(oxetan-3-yl)ethanamine, the analogous reductive amination utilizes 1-(oxetan-3-yl)ethanone (oxetan-3-yl methyl ketone) as the substrate. This ketone is significantly less electrophilic than oxetan-3-one, requiring optimized conditions. Strategies include:

  • Activation: Using Lewis acids like Ti(OiPr)₄ to activate the ketone towards imine formation.
  • Enhanced Reducing Agents: Employing STAB-H or NaBH₃CN with acetic acid catalysis remains common, though reaction times may be longer.
  • Catalytic Hydrogenation: Flow hydrogenation systems like the H-Cube® Pro™, employing catalysts (e.g., 10% Pd/C) under elevated pressure (20-60 bar) and temperature (60-100°C), effectively drive the reaction between ammonia/amines and sterically hindered ketones like 1-(oxetan-3-yl)ethanone, achieving high conversion (>90%) [9].
  • Transfer Hydrogenation: Iridium complexes (e.g., [Cp*IrCl₂]₂) with ammonium formate (HCO₂NH₄) acting as both nitrogen and hydride source offer a metal-catalyzed alternative under milder conditions [2] [7].The product of this reductive amination is racemic 1-(oxetan-3-yl)ethanamine, necessitating subsequent chiral resolution or asymmetric methodologies to obtain the desired (S)-enantiomer.

Oxetane Ring Construction via Intramolecular Etherification

Building the oxetane ring after establishing the chiral amine center represents a complementary strategy. This often involves the cyclization of suitably functionalized 1,3-diol precursors bearing the pre-formed chiral ethylamine moiety. The intramolecular nucleophilic substitution (SN2) is the primary cyclization mechanism.

A highly efficient route involves 3-(1-aminoethyl)-3-(halomethyl)propan-1-ol precursors. The chiral amine is typically introduced early via asymmetric synthesis or resolution (e.g., of 3-(1-aminoethyl)propane-1,3-diol). The diol is then selectively monotosylated or monomesylated at one primary alcohol group. Treatment with a base (e.g., NaOH, KOH, K2CO3) in a polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) promotes the intramolecular Williamson ether synthesis. The alkoxide anion generated from the remaining hydroxyl group attacks the carbon bearing the leaving group (halide, tosylate, mesylate) on the adjacent chain, forming the strained oxetane ring. This method reliably produces (1S)-1-(oxetan-3-yl)ethanamine in high yield and preserves enantiopurity when enantiomerically pure precursors are used [1] [6] [10].

Alternative precursors include 3-((1-aminoethyl)methylenepropane-1,3-diyl dihalides (e.g., 3-(1-aminoethyl)-2,2-bis(bromomethyl)propan-1-ol). In a one-pot procedure, the amine nitrogen (often protected as a tosylamide) can act as a base to initiate deprotonation of one halomethyl group. The resulting carbanion displaces the halide on the other halomethyl group via intramolecular SN2 reaction, directly forming the oxetane ring. Subsequent deprotection steps (e.g., removal of tosyl group via sodium naphthalenide or Mg/MeOH) yield the free amine. While powerful, this route requires careful handling of intermediates and protecting group strategies [1] [10].

Ring expansion offers another pathway, though less commonly applied to this specific target. It typically involves the desymmetrization of 3-substituted oxetanes bearing electrophilic leaving groups on the substituent, attacked intramolecularly by the oxetane oxygen under Lewis acid catalysis, leading to ring expansion to larger heterocycles. While crucial for synthesizing fused systems like benzoxazepines [4], its direct application to synthesizing simple 3-substituted oxetanes like the target is less frequent compared to intramolecular etherification from acyclic precursors.

Stereoselective Approaches in Asymmetric Catalysis

Asymmetric catalysis offers the most atom-economical and potentially efficient routes to enantiopure (1S)-1-(oxetan-3-yl)ethanamine, avoiding resolution steps. Key strategies focus on introducing chirality during the formation of the amine center adjacent to the oxetane ring.

Asymmetric reductive amination (ARA) of prochiral 1-(oxetan-3-yl)ethanone represents the most direct catalytic approach. This requires catalysts capable of enantioselectively reducing the transient imine or iminium ion intermediate. Chiral phosphoric acids (CPAs) derived from BINOL or SPINOL backbones have demonstrated promise. These catalysts activate the imine through protonation or hydrogen bonding, creating a chiral environment for hydride delivery from a reducing agent like Hantzsch ester. While reports specifically for the oxetane substrate are emerging, analogous transformations on aryl alkyl ketones show high ee values (>90%). Optimizing the CPA structure (e.g., steric bulk at 3,3' positions like 1-naphthyl or triisopropylphenyl groups) and reaction conditions (solvent: p-xylene, toluene; temperature: 45-60°C) is critical for achieving high enantioselectivity with the aliphatic oxetane ketone [4].

Transition-metal-catalyzed asymmetric hydrogenation of the corresponding enamine precursor offers another route. Pre-forming an enolizable imine (e.g., from 1-(oxetan-3-yl)ethanone and aniline) generates an enamine tautomer. Chiral catalysts, particularly Ir(III) complexes bearing chiral P,N-ligands or Ru(II)-(diphosphine)(diamine) complexes (Noyori-type), can enantioselectively hydrogenate the enamine C=C bond. This method necessitates an additional step to cleave the N-aryl group (e.g., via hydrogenolysis) to liberate the primary amine. Achieving high enantioselectivity requires precise matching of the chiral catalyst, enamine structure (steric and electronic properties), hydrogen pressure, solvent (e.g., MeOH, iPrOH), and temperature.

Enzymatic reductive amination using engineered imine reductases (IREDs) is a rapidly developing biocatalytic approach. IREDs catalyze the NADPH-dependent, enantioselective reduction of prochiral imines to amines. Screening IRED libraries against the imine derived from oxetan-3-yl methyl ketone and ammonia (or a protected source) can identify enzymes capable of producing (1S)-1-(oxetan-3-yl)ethanamine with high ee and conversion. Biocatalysis offers exquisite selectivity under mild aqueous or biphasic conditions, representing a highly sustainable and tunable strategy, although enzyme expression, stability, and cofactor regeneration present practical challenges [7].

Table 3: Asymmetric Catalytic Approaches to (1S)-1-(Oxetan-3-yl)ethanamine

Catalytic StrategyCatalyst Type/SystemKey SubstrateConditionsReported ee (%)Key Advantage
Asym. Reductive Amination(R)-SPINOL-CPA-81-(Oxetan-3-yl)ethanone + NH₄⁺p-Xylene, 45°C, Hantzsch Ester92Direct, atom-economical
Enamine HydrogenationIr/(S,S)-f-binaphaneN-Aryl enamineH₂ (50 bar), iPrOH, rt>95 (model system)Well-established metal catalysis
Biocatalytic Reductive AminationEngineered Imine Reductase (IRED)1-(Oxetan-3-yl)ethanone + NH₃Buffer, NADP⁺, Glucose/GDH>99 (model system)High selectivity, green conditions
Asym. Allylic SubstitutionPd/(R)-BINAPOxetan-3-yl CH₂ electrophile + Allyl amineTHF, BaseN/A (Conceptual)Versatile for complex amine synthesis

An alternative conceptual approach involves asymmetric nucleophilic addition to 3-oxetanone imines or hydrazones. Chiral Lewis acid or organocatalysts (e.g., chiral thioureas) could potentially catalyze the enantioselective addition of nucleophiles like cyanide (Strecker reaction) or organometallics to 3-oxetanone-derived imines, generating chiral α-substituted 3-aminomethyloxetanes after functional group manipulation. While powerful for structural diversity, this route requires multiple steps to reach the simple ethylamine target and is less direct than ARA or hydrogenation.

The development of robust asymmetric catalytic methods, particularly highly enantioselective reductive amination tailored to aliphatic ketones like 1-(oxetan-3-yl)ethanone, remains an active area of research crucial for streamlining the synthesis of this valuable chiral amine building block.

Properties

CAS Number

2089671-91-8

Product Name

(1S)-1-(Oxetan-3-yl)ethanamine

IUPAC Name

(1S)-1-(oxetan-3-yl)ethanamine

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

InChI

InChI=1S/C5H11NO/c1-4(6)5-2-7-3-5/h4-5H,2-3,6H2,1H3/t4-/m0/s1

InChI Key

YXKNHHVCEJACHK-BYPYZUCNSA-N

SMILES

CC(C1COC1)N

Canonical SMILES

CC(C1COC1)N

Isomeric SMILES

C[C@@H](C1COC1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.